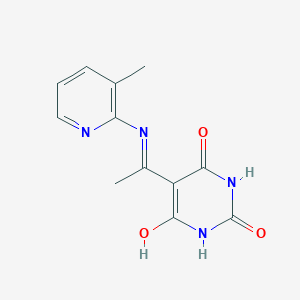

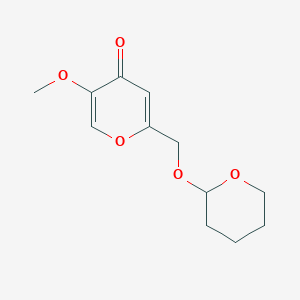

2,5-dimethyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,5-dimethyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide" is a derivative of furan carboxamide and thiadiazole, which are chemical structures known for their potential biological activities. The furan carboxamide moiety is a common feature in compounds with various pharmacological properties, and the thiadiazole ring is often associated with anticancer activities .

Synthesis Analysis

The synthesis of related N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives has been reported to be carried out under both conventional and microwave irradiation conditions, with the latter method enhancing the synthetic yields and rates . Similarly, other related compounds, such as N-alkylated 1,2,4-triazoles and 1,3,4-thiadiazoles, have been synthesized from key intermediates like thiosemicarbazides, which undergo cyclization reactions under specific conditions . Microwave-assisted synthesis has also been employed for the preparation of Schiff's bases containing a thiadiazole scaffold, which is a method known for its efficiency and speed .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed through various analytical and spectral analyses, including IR, NMR, and mass spectrometry . These techniques ensure the correct identification of the synthesized molecules and their structural integrity.

Chemical Reactions Analysis

The thiadiazole derivatives are known to undergo various chemical reactions. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide involves coupling reactions followed by oxidation to obtain the corresponding thioamide . Electrophilic substitution reactions such as nitration, bromination, formylation, and acylation have also been reported for related compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, related compounds have been evaluated for their antiproliferative activities against various human epithelial cell lines using techniques like the MTT assay . Molecular docking studies have been performed to identify potential molecular targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which is a key player in angiogenesis and cancer progression . The antiproliferative activity is believed to be partially due to the inhibition of VEGFR-2, although other molecular targets have not been ruled out .

科学的研究の応用

Synthesis and Chemical Reactivity

The research has explored the synthetic pathways and reactivity of compounds involving furan and thiadiazole moieties. Studies like the one conducted by Remizov et al. (2019) have delved into the reactions of furan derivatives with bases, leading to the formation of various chemically significant compounds, showcasing the versatility of furan and thiadiazole derivatives in synthetic chemistry Remizov, Pevzner, & Petrov, 2019.

Antimicrobial and Antifungal Applications

Significant efforts have been put into exploring the antimicrobial and antifungal potential of thiadiazole-furan derivatives. For instance, a study by Reddy et al. (2010) synthesized a series of compounds to test their nematicidal and antimicrobial activities, demonstrating the potential use of such compounds in addressing various pathogens Reddy, Rao, Yakub, & Nagaraj, 2010.

Anticancer Activity

The anticancer properties of thiadiazole and furan derivatives have also been a focus area. Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups, evaluating their anticancer activity against several human cancer cell lines. This study highlights the potential of such compounds in developing new anticancer therapies Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017.

Antibacterial, Antifungal, and Anti-tubercular Agents

The exploration of tetrahydropyrimidine–isatin hybrids, as detailed by Akhaja and Raval (2012), underscores the ongoing research into designing compounds that combat a wide range of microbial threats, including bacteria, fungi, and tuberculosis Akhaja & Raval, 2012.

Novel Synthetic Approaches

Research by Aleksandrov and El’chaninov (2017) into the synthesis of benzothiazole derivatives from furan compounds opens up new synthetic routes for creating complex molecules with potential biological activities, further expanding the chemical space for therapeutic exploration Aleksandrov & El’chaninov, 2017.

特性

IUPAC Name |

2,5-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3S3/c1-6-4-9(7(2)23-6)11(22)16-13-19-20-14(26-13)24-5-10(21)15-12-18-17-8(3)25-12/h4H,5H2,1-3H3,(H,15,18,21)(H,16,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBKQPFZNVJQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2541205.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)

![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)

![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2541216.png)

![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2541220.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541223.png)